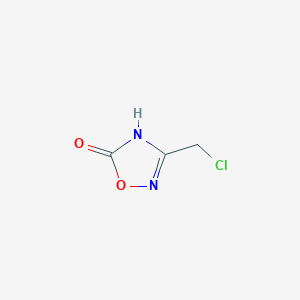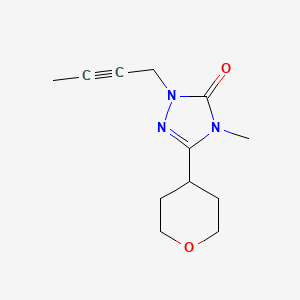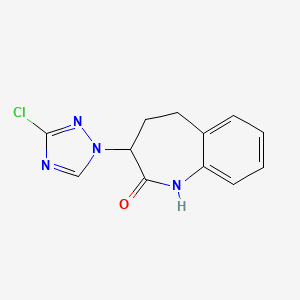
Ethyl 2-hydroxy-4-methyloxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “Ethyl 2-hydroxy-4-methyloxazole-5-carboxylate” belong to a class of organic compounds known as oxazoles, which are heterocyclic compounds with an oxygen atom and a nitrogen atom separated by a carbon atom in a five-membered ring .
Synthesis Analysis
The synthesis of oxazoles often involves the cyclodehydration of certain β-hydroxy amides or the cyclization of α-acylaminoketones .Molecular Structure Analysis
The molecular structure of oxazoles consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The specific substitutions at different positions in the ring (like the 2-hydroxy, 4-methyl, and 5-carboxylate groups in your compound) can greatly influence the properties of the molecule.Chemical Reactions Analysis
Oxazoles can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, undergo ring-opening reactions, or participate in various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Factors that could be considered include its polarity, solubility, stability, and reactivity .Applications De Recherche Scientifique
Analytical Methods in Determining Antioxidant Activity
Antioxidants play a crucial role in various fields, including food engineering, medicine, and pharmacy. The study by Munteanu and Apetrei (2021) reviews critical analytical tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer and electron transfer mechanisms like CUPRAC and FRAP. These assays, based on spectrophotometry and electrochemical (bio)sensors, could provide a framework for assessing the antioxidant capacity of Ethyl 2-hydroxy-4-methyloxazole-5-carboxylate and its implications in scientific research (Munteanu & Apetrei, 2021).
Chemical Recycling of Poly(ethylene terephthalate)
The chemical recycling of poly(ethylene terephthalate) (PET) demonstrates the potential for converting waste materials into valuable resources, as discussed by Karayannidis and Achilias (2007). This process, involving hydrolysis and glycolysis, provides insights into sustainable chemical recycling practices that could be applicable to the research and recycling of various chemical compounds, including this compound, for environmental sustainability and raw material conservation (Karayannidis & Achilias, 2007).
Conversion of Plant Biomass to Furan Derivatives
Chernyshev, Kravchenko, and Ananikov (2017) review advances in synthesizing 5-Hydroxymethylfurfural (HMF) from plant biomass, highlighting its role as a platform chemical for producing polymers, fuels, and other chemicals. This study suggests the potential for this compound to serve as a building block in synthesizing value-added products from renewable resources, contributing to the development of sustainable materials and energy solutions (Chernyshev et al., 2017).
Ethyl Carbamate in Foods and Beverages
Weber and Sharypov (2009) discuss the occurrence, toxicity, and analytical methods for detecting Ethyl carbamate, a carcinogen in fermented foods and beverages. Understanding the chemistry, toxicology, and detection methods of Ethyl carbamate could offer relevant insights into handling, studying, and ensuring the safety of this compound in research and potential applications (Weber & Sharypov, 2009).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-methyl-2-oxo-3H-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-3-11-6(9)5-4(2)8-7(10)12-5/h3H2,1-2H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPDWHONXRRAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2744118.png)


![6-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2744124.png)
![(2Z,4Z)-2-cyano-4-methyl-5-phenyl-N-[2-(trifluoromethyl)phenyl]penta-2,4-dienamide](/img/structure/B2744126.png)

![3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2744131.png)
![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butanamide](/img/structure/B2744132.png)
![2-(3-formyl-1H-indol-1-yl)-N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]acetamide](/img/structure/B2744133.png)



![2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2744140.png)